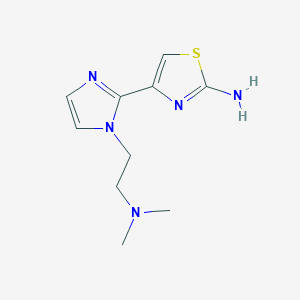

4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

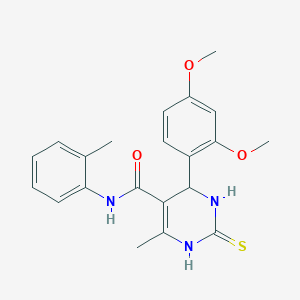

4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMAT, and it has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery.

Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis of novel N,4-diphenylthiazol-2-amine derivatives has been explored for their antimicrobial potential. These derivatives were designed and synthesized using the Hantzsch method. Spectral techniques such as 1H NMR, 13C NMR, FT-IR, and GCMS confirmed their structures. Notably, these compounds demonstrated potent antifungal activity. Additionally, they exhibited both anti-inflammatory and moderate antibacterial effects against sensitive and resistant bacterial strains. In silico studies revealed favorable binding affinity profiles against S. aureus and C. albicans .

Antitumor and Cytotoxic Activity

Thiazole-based compounds have shown promise in the field of oncology. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated cytotoxicity against human tumor cell lines. These compounds could potentially be explored further for their antitumor effects .

Drug Resistance Combat

In the battle against antimicrobial and anticancer drug resistance, researchers have investigated newly synthesized N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds hold promise in overcoming resistance mechanisms in pathogens and cancer cells. Further studies are needed to explore their pharmacological significance .

Lead Optimization

The thiazole ring, with sulfur and nitrogen at the 1,3 positions, serves as an integral core moiety in many biologically active compounds. Researchers have leveraged this structure for lead identification and optimization. The heterocyclic nature of thiazoles contributes to their diverse biological activities .

Drug Design

Thiazole-based compounds offer exciting opportunities for drug design. Their unique heterocyclic structure, containing nitrogen and sulfur atoms, makes them attractive candidates for novel therapeutic agents. Researchers continue to explore thiazoles for their potential in drug discovery .

In Silico Studies

Computational modeling studies have revealed insights into the binding affinity of thiazole derivatives. By analyzing interactions with specific protein targets (such as S. aureus and C. albicans ), researchers gain valuable information for drug development .

Propriétés

IUPAC Name |

4-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5S/c1-14(2)5-6-15-4-3-12-9(15)8-7-16-10(11)13-8/h3-4,7H,5-6H2,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTXVNVNTUQZIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C=CN=C1C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-(2-(Dimethylamino)ethyl)-1H-imidazol-2-yl)thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2615435.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2615436.png)

![2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2615439.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2615441.png)

![3-(2-methoxyphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2615446.png)